(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Overview
Description
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C23H33NO4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and experimental studies.
Chemical Structure and Properties
The compound features a naphthalene core with multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and pyrrolidine moieties suggests potential interactions with biological targets.
Molecular Formula
- Molecular Weight : 351.45 g/mol
- Chemical Formula : C20H29NO4
Antimicrobial Properties
Recent studies have indicated that derivatives of naphthalene compounds exhibit significant antimicrobial activity. For instance:
- Study Findings : A derivative similar to this compound showed inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The compound's structure suggests it may possess antioxidant properties.
- Research Evidence : In vitro assays demonstrated that compounds with similar structural features exhibited notable scavenging activity against free radicals .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds that can modulate inflammatory pathways are of great interest.
- Case Study : A related naphthalene derivative was shown to reduce pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in inflammatory conditions.
Cytotoxicity and Cancer Research
The cytotoxic effects of similar compounds have been explored in cancer research.
- Findings : Studies reported that certain naphthalene derivatives induced apoptosis in cancer cell lines such as breast and lung cancer cells . The mechanism was attributed to the activation of caspase pathways.
Summary of Biological Activities
Properties
IUPAC Name |
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-9-8-13(2)10-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19-/t13-,15+,16-,17+,18?,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLPKRLJWZPXFN-WITDKLGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(=CC2CCC(CC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1C(=C[C@@H]2CC[C@H](C[C@@H]2[C@]1(C)/C(=C/3\C(=O)C(N(C3=O)C)CO)/O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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